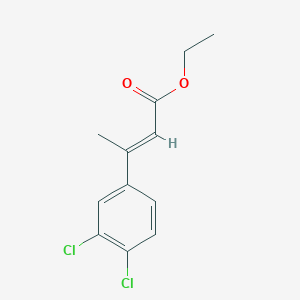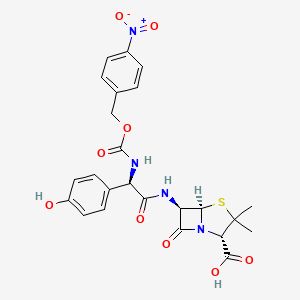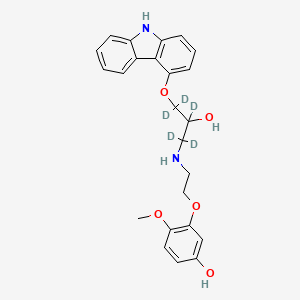
5'-Hydroxyphenyl Carvedilol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Hydroxyphenyl Carvedilol-d5 is a stable isotope-labeled compound and a metabolite of Carvedilol. It is primarily used in scientific research as a reference standard for the analysis of Carvedilol and its metabolites. The compound has a molecular formula of C24H21D5N2O5 and a molecular weight of 427.5 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxyphenyl Carvedilol-d5 involves the incorporation of deuterium atoms into the hydroxyphenyl group of Carvedilol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 5’-Hydroxyphenyl Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic labeling of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5’-Hydroxyphenyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, phenyl derivatives, and various substituted hydroxyphenyl compounds. These products are often analyzed using techniques like HPLC and mass spectrometry to confirm their structure and purity .
Aplicaciones Científicas De Investigación
5’-Hydroxyphenyl Carvedilol-d5 is widely used in scientific research for various applications, including:
Chemistry: As a reference standard for the analysis of Carvedilol and its metabolites in complex mixtures.
Biology: In studies investigating the metabolic pathways and pharmacokinetics of Carvedilol.
Medicine: In the development of new therapeutic agents and the study of drug interactions.
Industry: In quality control and validation of analytical methods for pharmaceutical products
Mecanismo De Acción
The mechanism of action of 5’-Hydroxyphenyl Carvedilol-d5 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. The compound blocks the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. It also blocks alpha-1 adrenergic receptors, causing vasodilation and a further reduction in blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Carvedilol: The parent compound, used to treat hypertension and heart failure.
4’-Hydroxyphenyl Carvedilol: Another metabolite of Carvedilol with similar properties.
8-Hydroxyphenyl Carvedilol: A metabolite with different pharmacokinetic properties
Uniqueness
5’-Hydroxyphenyl Carvedilol-d5 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of Carvedilol and its metabolites in biological samples .
Propiedades
Fórmula molecular |
C24H26N2O5 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
Clave InChI |
PVUVZUBTCLBJMT-SUPLBRQZSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=CC(=C4)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


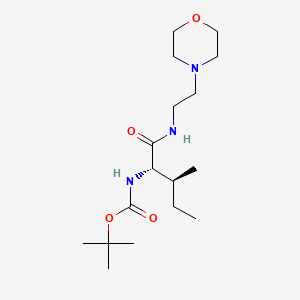
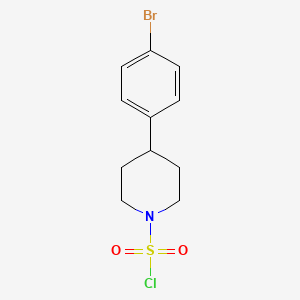
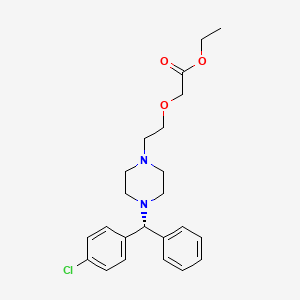
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
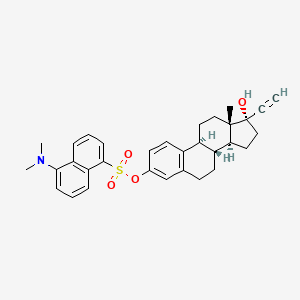

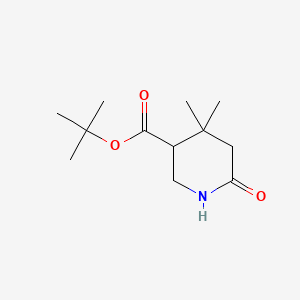
![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
